molecular formula C15H21BFNO3 B13996768 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13996768
M. Wt: 293.14 g/mol
InChI Key: NNTPAWLTVMZZJN-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group, a fluorine atom, and a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Nucleophilic Substitution:

    Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Borylation: The boronic ester group is introduced via a borylation reaction, often using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The fluorine atom and the boronic ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various biaryl compounds through cross-coupling reactions.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of enzyme inhibitors or as a ligand in biochemical assays.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic ester group can form reversible covalent bonds with nucleophilic residues in the enzyme’s active site, such as serine or cysteine.

Comparison with Similar Compounds

Similar Compounds

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the cyclopropylmethoxy and fluorine substituents.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with the boronic ester group at a different position on the pyridine ring.

    2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

The unique combination of the cyclopropylmethoxy, fluorine, and boronic ester groups in 2-(Cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C15H21BFNO3

Molecular Weight

293.14 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-7-12(17)13(18-8-11)19-9-10-5-6-10/h7-8,10H,5-6,9H2,1-4H3

InChI Key

NNTPAWLTVMZZJN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC3CC3)F

Origin of Product

United States

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